
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one is a chiral azetidinone derivative Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzylamine derivative with an acetylated phenylacetyl chloride in the presence of a base to form the azetidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
化学反応の分析
Types of Reactions
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated azetidinones.
科学的研究の応用
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and inhibition.
Industry: It may be used in the production of fine chemicals and as an intermediate in organic synthesis
作用機序
The mechanism of action of (3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor sites. The exact pathways and molecular targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidin-1-ium: Another chiral compound with similar structural features.
(3R,4R)-1-benzyl-4-methylpiperidin-3-ylamine: A related compound used in the synthesis of pharmaceuticals
Uniqueness
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one is unique due to its specific chiral configuration and the presence of both acetyl and benzyl groups.
特性
CAS番号 |
88121-67-9 |
|---|---|
分子式 |
C18H17NO2 |
分子量 |
279.3 g/mol |
IUPAC名 |
(3R,4R)-3-acetyl-1-benzyl-4-phenylazetidin-2-one |
InChI |
InChI=1S/C18H17NO2/c1-13(20)16-17(15-10-6-3-7-11-15)19(18(16)21)12-14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3/t16-,17-/m0/s1 |
InChIキー |
ZXVPLGNFYWYQAW-IRXDYDNUSA-N |
異性体SMILES |
CC(=O)[C@H]1[C@@H](N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(=O)C1C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

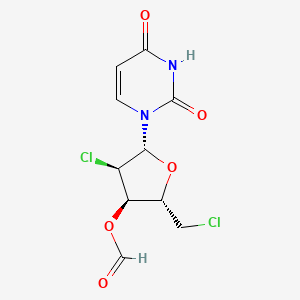
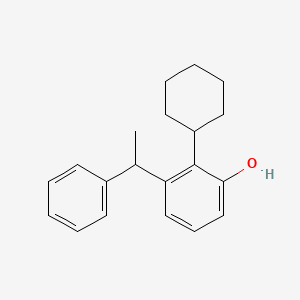
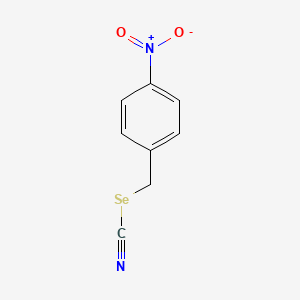
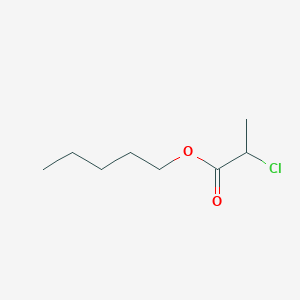
![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)



![5-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2,7-disulphonic acid](/img/structure/B14404312.png)
![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
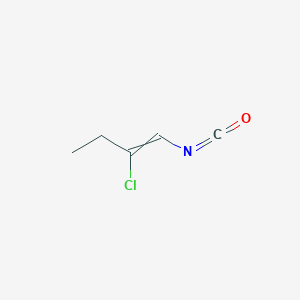
silane](/img/structure/B14404333.png)
